6-Bromo-3-chloro-2-fluorostyrene
Description
Significance of Halogenated Aromatic Building Blocks in Synthetic Chemistry
Halogenated aromatic compounds are fundamental and versatile building blocks in modern organic chemistry. osaka-u.ac.jpresearchgate.net Their significance stems from the unique properties imparted by halogen substituents, which serve as reactive handles for a multitude of chemical transformations. Aryl halides are critically important precursors in some of the most widely utilized methods for constructing carbon-carbon bonds, including cross-coupling chemistries, lithium-halogen exchange reactions, and classical Grignard reactions. nih.gov The polarized carbon-halogen bond and the capacity of halogens to act as good leaving groups make these compounds indispensable intermediates. researchgate.net
The introduction of halogens into aromatic rings is a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced organic functional materials. researchgate.netrsc.org In medicinal chemistry, halogenation can alter the physiological characteristics of a molecule, potentially improving its pharmacological profile. researchgate.net Furthermore, halogenated compounds are prevalent in materials science, contributing to the synthesis of polymers, dyes, and flame retardants with enhanced properties. rsc.org The development of efficient and regioselective halogenation methods remains an area of intense research, underscoring the enduring importance of these foundational synthetic units. osaka-u.ac.jpnih.gov
Overview of Dihalo-Fluorostyrene Systems in Contemporary Research
Within the vast family of halogenated aromatics, styrene (B11656) derivatives bearing multiple halogen atoms, particularly those including fluorine, represent a specialized area of research. Dihalo-fluorostyrene systems are of interest due to the combined electronic and steric effects of different halogen atoms on the vinyl group and the aromatic ring. Fluorine, in particular, possesses unique properties, including high electronegativity and a small atomic radius, which can profoundly influence a molecule's reactivity, conformation, and biological activity.
Research into dihalo-fluorostyrenes often focuses on their polymerization and the properties of the resulting polymers. researchgate.net The presence of halogens can enhance thermal stability, flame retardancy, and modify the electronic properties of polystyrene-based materials. provendis.info For example, fluorinated styrenes are used to lower the energy levels in organic semiconductors and to create materials with specific optical and electronic characteristics. researchgate.netrsc.org The controlled synthesis of styrenes with specific halogen patterns, such as in 2,3-Difluorostyrene, is crucial for creating tailored materials and complex molecular architectures. acs.org
Unique Reactivity Profiles of Multiply Halogenated Styrenes
The presence of multiple halogen atoms on a styrene molecule gives rise to a unique and complex reactivity profile. The specific arrangement of different halogens (e.g., fluorine, chlorine, bromine) creates distinct electronic distributions and steric environments, influencing the molecule's participation in various reactions.
One key aspect is the differential reactivity of the carbon-halogen bonds. For instance, the C-Br bond is generally more susceptible to cleavage in metal-catalyzed cross-coupling reactions than the more robust C-Cl and C-F bonds. This selectivity allows for sequential, site-specific modifications of the aromatic ring. Furthermore, the combination of electron-withdrawing halogens can significantly impact the reactivity of the vinyl group in polymerization processes and other addition reactions. researchgate.net
Multiply halogenated styrenes are valuable substrates in both electrophilic and nucleophilic aromatic substitution reactions. The combined inductive effects of the halogens can deactivate the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at positions ortho and para to the halogen atoms. This dual reactivity makes them versatile intermediates for synthesizing complex, highly substituted aromatic structures. The compound 6-Bromo-3-chloro-2-fluorostyrene is a prime example of this principle, where the unique combination of three different halogens enhances its reactivity in such transformations compared to less substituted analogues. smolecule.com
Contextualization of 6-Bromo-3-chloro-2-fluorostyrene within Halogenated Styrene Derivatives
6-Bromo-3-chloro-2-fluorostyrene is a triply halogenated styrene derivative that embodies the chemical complexity and synthetic potential of this class of compounds. Its structure features a styrene backbone with bromine, chlorine, and fluorine atoms substituted at the 6, 3, and 2 positions of the aromatic ring, respectively.
This specific arrangement of halogens makes it a highly specialized building block. The presence of three distinct halogen atoms offers multiple, orthogonal sites for chemical modification, a highly desirable feature in multi-step organic synthesis. It is explored as a precursor for advanced materials and polymers, where its halogen content can be leveraged to impart specific properties like flame resistance or modified refractive indices. smolecule.com In medicinal chemistry, it serves as a scaffold for the development of new pharmaceutical agents, with its interaction with biological molecules being a subject of study. smolecule.com The synthesis of such a molecule typically involves multi-step pathways, potentially starting from precursors like (6-bromo-3-chloro-2-fluorophenyl)methanol (B3028003) uni.lu or through the sequential, regioselective halogenation of styrene derivatives. smolecule.com Its distinct molecular formula and structure position it as a valuable tool for researchers in both academic and industrial settings.
Data Tables
Table 1: Properties of 6-Bromo-3-chloro-2-fluorostyrene
| Property | Value | Reference |
| IUPAC Name | 1-Bromo-4-chloro-5-ethenyl-2-fluorobenzene | - |
| CAS Number | 1936476-89-9 | bldpharm.comsynquestlabs.com |
| Molecular Formula | C₈H₅BrClF | synquestlabs.com |
| Molecular Weight | 235.48 g/mol | synquestlabs.com |
| Appearance | Not specified | - |
Properties
Molecular Formula |
C8H5BrClF |
|---|---|
Molecular Weight |
235.48 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-ethenyl-3-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 |
InChI Key |
PMJFNQHNIFVJPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1F)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 3 Chloro 2 Fluorostyrene and Analogues
Precursor Synthesis and Halogenation Strategies
The synthesis of the target styrene (B11656) begins with the preparation of a correspondingly substituted benzaldehyde (B42025), in this case, 6-bromo-3-chloro-2-fluorobenzaldehyde (B1528929). The assembly of this key intermediate requires precise control over the regiochemistry of the halogenation steps.
Regioselective Bromination and Chlorination Routes
The specific placement of bromine and chlorine atoms on the aromatic ring is governed by the directing effects of the substituents already present. In the synthesis of 6-bromo-3-chloro-2-fluorobenzaldehyde, a plausible synthetic pathway commences with a precursor such as 2-fluoro-5-chlorotoluene.
The introduction of a bromine atom at the 6-position (ortho to the fluorine and meta to the chlorine and methyl groups) is a key step. Electrophilic aromatic substitution reactions, such as bromination, are guided by the electronic properties of the substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, and the methyl group is an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, dictates the position of bromination. For instance, the bromination of 2-fluoro-5-chlorotoluene would be directed to the positions ortho and para to the activating methyl group and the ortho and para positions relative to the halogens. The precise conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and catalyst (e.g., a Lewis acid), are crucial for achieving the desired regioselectivity.
Introduction of Fluorine Substituents
The incorporation of fluorine into an aromatic ring can be accomplished through various methods. For precursors where fluorine is not present in the starting material, methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, can be employed. More modern methods may utilize nucleophilic aromatic substitution on an activated aryl chloride or diazotization of an aniline (B41778) followed by treatment with a fluoride (B91410) source. google.com In the context of synthesizing 6-bromo-3-chloro-2-fluorostyrene, it is often more strategic to begin with a commercially available fluoro-substituted starting material, such as 2-fluorotoluene (B1218778) or a related compound.
Synthesis of Halo-Substituted Benzaldehydes and Related Intermediates
Once the desired polysubstituted toluene (B28343), such as 6-bromo-3-chloro-2-fluorotoluene, is obtained, the next critical step is the oxidation of the methyl group to an aldehyde. A common and effective method for this transformation is the Etard reaction, which uses chromyl chloride. wikipedia.org Alternatively, side-chain halogenation of the toluene followed by hydrolysis can also yield the benzaldehyde.
For example, the synthesis of the related 2-chloro-6-fluorobenzaldehyde (B137617) is achieved through the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org This suggests a similar approach would be effective for the synthesis of 6-bromo-3-chloro-2-fluorobenzaldehyde from its corresponding toluene precursor. The availability of 6-bromo-3-chloro-2-fluorobenzaldehyde as a chemical intermediate has been noted in chemical supplier databases, indicating established synthetic routes. biosynth.comchemscene.com
Carbon-Carbon Bond Forming Reactions for Styrene Moiety Construction
With the appropriately substituted benzaldehyde in hand, the final step is the formation of the carbon-carbon double bond to create the styrene moiety. Two of the most powerful and widely used methods for this transformation are the Wittig reaction and the Knoevenagel condensation.
Wittig-Type Olefination Reactions for Styrene Formation
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes. wikipedia.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to form an alkene and a phosphine (B1218219) oxide as a byproduct. wikipedia.orgmasterorganicchemistry.com
For the synthesis of 6-bromo-3-chloro-2-fluorostyrene, 6-bromo-3-chloro-2-fluorobenzaldehyde would be treated with a methylidene-triphenylphosphorane (Ph3P=CH2). This ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base, such as n-butyllithium or sodium amide.
The reaction proceeds through a betaine (B1666868) intermediate or directly to a four-membered oxaphosphetane ring, which then collapses to form the desired alkene and the thermodynamically stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com The Wittig reaction is known to be tolerant of a wide range of functional groups, making it suitable for complex substrates. However, the presence of multiple electron-withdrawing halogen substituents and potential steric hindrance from the ortho-substituents on the benzaldehyde could influence the reaction rate and yield. wikipedia.orgrsc.org
Table 1: General Parameters for Wittig-Type Olefination
| Parameter | Description |
| Aldehyde | An aromatic aldehyde, such as 6-bromo-3-chloro-2-fluorobenzaldehyde. |
| Wittig Reagent | A phosphonium ylide, typically methylenetriphenylphosphorane (B3051586) for styrene synthesis. |
| Base | A strong base like n-butyllithium, sodium hydride, or sodium amide to generate the ylide. |
| Solvent | Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. |
| Temperature | Often carried out at low temperatures, especially during ylide formation, and then warmed to room temperature. |
Knoevenagel Condensation Approaches with Ring-Substituted Precursors
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that can be used to synthesize styrene derivatives. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine (e.g., piperidine (B6355638) or pyridine). researchgate.net
To synthesize a styrene derivative via this route from 6-bromo-3-chloro-2-fluorobenzaldehyde, the aldehyde would be reacted with a compound like malonic acid or its esters. The initial condensation product would then need to undergo decarboxylation to yield the final styrene. This decarboxylation often occurs in situ, especially when pyridine (B92270) is used as the catalyst and solvent.
The reactivity of the benzaldehyde in the Knoevenagel condensation can be influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the halogens present in 6-bromo-3-chloro-2-fluorobenzaldehyde, can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack by the active methylene compound.
Table 2: Key Components of the Knoevenagel Condensation for Styrene Synthesis
| Component | Role | Examples |
| Carbonyl Compound | The electrophilic partner. | 6-bromo-3-chloro-2-fluorobenzaldehyde |
| Active Methylene Compound | The nucleophilic partner. | Malonic acid, Diethyl malonate, Cyanoacetic acid |
| Catalyst | A weak base to deprotonate the active methylene compound. | Piperidine, Pyridine, Ammonia |
| Solvent | Often the basic catalyst itself (e.g., pyridine) or an alcohol. |
Cross-Coupling Methodologies for Olefinic Linkage
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several catalytic systems are well-suited for the introduction of a vinyl group onto an aromatic ring.
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Negishi)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and offer a highly reliable approach to the synthesis of styrenes.
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. In the context of synthesizing 6-Bromo-3-chloro-2-fluorostyrene, a plausible route would involve the reaction of a suitable vinylating agent, such as ethylene (B1197577) or a vinylboronic acid derivative, with a polysubstituted aryl halide. However, a more direct approach would be the olefination of the corresponding benzaldehyde.
The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another powerful method. A potential Suzuki approach would involve the reaction of a vinylboronic acid or ester with a suitable 6-bromo-3-chloro-2-fluorophenyl halide. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, making the bromo-substituted position a likely site for coupling.
The Negishi coupling , utilizing an organozinc reagent, offers a versatile alternative. This reaction is known for its high functional group tolerance and can be employed to couple a vinylzinc reagent with the 6-bromo-3-chloro-2-fluorophenyl scaffold. The choice of catalyst and reaction conditions would be crucial to ensure selective coupling at the desired position.
Copper-Mediated Cross-Coupling Syntheses
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the formation of C-C bonds. These methods can be particularly useful for the vinylation of aryl halides. While specific examples for the synthesis of 6-Bromo-3-chloro-2-fluorostyrene are not documented, general protocols for the copper-mediated vinylation of aryl halides could be adapted for this purpose.
Iron- and Nickel-Catalyzed Cross-Coupling Approaches
In recent years, the use of more earth-abundant and less toxic metals like iron and nickel in cross-coupling reactions has gained significant attention. Nickel catalysts, in particular, have shown remarkable activity in a variety of C-C bond-forming reactions, including the synthesis of styrenes. Iron-catalyzed methods are also being developed and could offer a "greener" synthetic route. The application of these methodologies to the synthesis of 6-Bromo-3-chloro-2-fluorostyrene would require careful optimization of reaction conditions to achieve the desired product with high selectivity and yield.
Dehydrogenation and Dehydrohalogenation Routes to Styrene Derivatization
Elimination reactions provide a classical and often effective method for the synthesis of alkenes, including styrenes.
Dehydrogenation of an ethylbenzene (B125841) derivative is a common industrial method for styrene production. For the synthesis of 6-Bromo-3-chloro-2-fluorostyrene, this would involve the initial preparation of 1-(6-bromo-3-chloro-2-fluorophenyl)ethane, followed by a catalytic dehydrogenation step. This approach, however, can require harsh reaction conditions and may not be suitable for laboratory-scale synthesis of a highly functionalized molecule.
A more synthetically accessible route is dehydrohalogenation . This method typically involves the elimination of a hydrogen halide from a suitable precursor. For instance, the synthesis could proceed via the Grignard reaction of 6-bromo-3-chloro-2-fluorobenzaldehyde with a methylmagnesium halide to form the corresponding secondary alcohol. Subsequent dehydration of this alcohol would yield the desired styrene. Alternatively, the corresponding 1-(1-haloethyl)-6-bromo-3-chloro-2-fluorobenzene could undergo base-induced dehydrohalogenation to afford the target molecule.
Functional Group Interconversions on the 6-Bromo-3-chloro-2-fluorostyrene Scaffold
Once the 6-Bromo-3-chloro-2-fluorostyrene scaffold is synthesized, the existing functional groups, particularly the bromine and chlorine atoms, offer opportunities for further chemical modifications. These halogen atoms can serve as handles for a variety of cross-coupling reactions, allowing for the introduction of other functional groups such as alkyl, aryl, or cyano groups. The selective functionalization of one halogen over the other would depend on their relative reactivities, which can often be controlled by the choice of catalyst and reaction conditions. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective transformations at the 6-position.
Stereoselective Synthesis of 6-Bromo-3-chloro-2-fluorostyrene Isomers
The synthesis of specific stereoisomers of styrene derivatives, particularly those with substitution on the vinyl group, is an important aspect of synthetic chemistry. For 6-Bromo-3-chloro-2-fluorostyrene itself, which is a terminal alkene, stereoisomerism is not a factor. However, for analogues with substitution on the double bond, stereoselective synthesis becomes critical.
Reaction Pathways and Mechanistic Investigations of 6 Bromo 3 Chloro 2 Fluorostyrene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two principal steps: initial attack by an electrophile (E+) on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the rapid removal of a proton from the site of attack to restore the ring's aromaticity. youtube.comlibretexts.org
The presence of substituents on the benzene ring significantly influences both the rate of reaction and the regiochemical outcome (the orientation of substitution). In 6-Bromo-3-chloro-2-fluorostyrene, the aromatic ring is substituted with three halogen atoms, all of which are deactivating groups. Halogens decrease the ring's reactivity toward electrophiles compared to benzene due to their strong inductive electron-withdrawing effect (-I effect). libretexts.orglibretexts.org This effect reduces the electron density of the ring, making it a less potent nucleophile. libretexts.org
However, halogens also possess a resonance-donating effect (+R effect) through their lone pairs, which directs incoming electrophiles to the ortho and para positions. youtube.comwikipedia.org While the inductive effect deactivates the entire ring, the resonance effect partially counteracts this deactivation at the ortho and para positions, making them more reactive than the meta positions. libretexts.org Consequently, all three halogen substituents on 6-Bromo-3-chloro-2-fluorostyrene are classified as ortho, para-directors.
The available positions for electrophilic attack on the 6-Bromo-3-chloro-2-fluorostyrene ring are C4 and C5.
Substitution at C4: This position is para to the fluorine at C2 and ortho to the chlorine at C3.
Substitution at C5: This position is meta to the fluorine at C2, meta to the chlorine at C3, and ortho to the bromine at C6.
Considering the directing effects, substitution is strongly favored at the C4 position. It benefits from the ortho, para-directing influence of both the fluorine and chlorine atoms. In contrast, the C5 position is meta to both fluorine and chlorine, which are the most deactivating positions for these substituents. While C5 is ortho to the bromine, the combined deactivating influence at this site makes it significantly less favorable for electrophilic attack than C4. Steric hindrance from the adjacent chlorine atom at C3 may slightly impede attack at C4, but the electronic factors are generally dominant.
Table 1: Summary of Halogen Substituent Effects in Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |
| -F | Strong -I (Withdrawing) | Moderate +R (Donating) | Deactivating | ortho, para |
| -Cl | Strong -I (Withdrawing) | Weak +R (Donating) | Deactivating | ortho, para |
| -Br | Strong -I (Withdrawing) | Weak +R (Donating) | Deactivating | ortho, para |
Nucleophilic Aromatic Substitution Reactions (SNAr)
Aryl halides can undergo nucleophilic substitution, typically through an addition-elimination (SNAr) mechanism. This pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubwikipedia.orglibretexts.org
In 6-Bromo-3-chloro-2-fluorostyrene, all three halogen atoms act as electron-withdrawing groups, thereby activating the ring towards nucleophilic attack. The reaction proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized across the aromatic system and is particularly stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of attack. pressbooks.pub
Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
This molecule presents three potential leaving groups: bromide at C6, chloride at C3, and fluoride (B91410) at C2. The relative reactivity of these sites depends on two main factors: the activation of the carbon atom towards attack and the ability of the halogen to act as a leaving group.
Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluoride ion. Attack at C6 (displacing bromide) and C3 (displacing chloride) is also possible, with the relative rates depending on the specific nucleophile and reaction conditions.
Table 2: Properties of Halogen Substituents Relevant to Nucleophilic Aromatic Substitution
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |
| Pauling Electronegativity | 3.98 | 3.16 | 2.96 |
| C(aryl)-X Bond Strength (kJ/mol) | ~544 | ~406 | ~347 |
| General Leaving Group Ability (SNAr) | Good | Moderate | Moderate |
Radical Reactions and Initiated Processes
As a derivative of styrene (B11656), 6-Bromo-3-chloro-2-fluorostyrene is expected to undergo free-radical polymerization to form poly(6-bromo-3-chloro-2-fluorostyrene). This process converts the monomer into a long-chain polymer and is typically accomplished using a radical initiator. libretexts.org The mechanism follows the three classical stages of a chain-growth polymerization:
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate initial radical species. libretexts.org This radical then adds to the vinyl group of a monomer molecule, creating a new, more stable benzylic radical and initiating the polymer chain. libretexts.org
Propagation: The newly formed benzylic radical rapidly adds to the double bond of another monomer molecule. This process repeats, extending the polymer chain. Each addition step regenerates the benzylic radical at the terminus of the growing chain. libretexts.org
Termination: The polymerization process ceases when the growing radical chains are deactivated. This typically occurs through one of two mechanisms: combination, where two growing chains couple to form a single, longer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains (one with a saturated end and one with an unsaturated end). libretexts.org
The presence of multiple halogen substituents on the aromatic ring can influence the polymerization kinetics, as described by the Alfrey-Price Q-e scheme, and affect the physical properties of the resulting polymer, such as its thermal stability, chemical resistance, and refractive index. rsc.org
Beyond polymerization, the vinyl group of 6-Bromo-3-chloro-2-fluorostyrene is susceptible to other radical addition reactions. These functionalization pathways allow for the introduction of a wide variety of chemical groups at the ethyl side chain. The reaction generally involves the generation of a radical species (R•) which adds to the less substituted carbon of the vinyl group (the terminal CH₂) to form the more stable secondary benzylic radical. This intermediate can then be trapped or undergo further reactions.
The stability of the intermediate benzylic radical is a key driving force for these reactions. libretexts.org Halogen atoms on the ring, particularly fluorine, can also influence the stability and reactivity of radical intermediates. researchgate.net This allows for a range of potential transformations, including hydrohalogenation, hydration, or the addition of various carbon- or heteroatom-centered radicals, depending on the specific reagents and conditions employed.
Transition Metal-Catalyzed Transformations Involving 6-Bromo-3-chloro-2-fluorostyrene
The carbon-halogen bonds in 6-Bromo-3-chloro-2-fluorostyrene serve as effective handles for transition metal-catalyzed cross-coupling reactions. These powerful reactions, including the Suzuki, Heck, Stille, and Negishi couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds. eie.grthieme-connect.com
A key feature of this substrate is the differential reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl >> C-F. acs.org This trend is primarily dictated by the bond dissociation energies and the ease of the initial oxidative addition step. Consequently, it is possible to achieve highly site-selective functionalization of 6-Bromo-3-chloro-2-fluorostyrene. The C-Br bond at the C6 position is significantly more reactive than the C-Cl bond at C3, allowing for selective coupling at the C6 position while leaving the C-Cl and C-F bonds intact. This selective reactivity makes the compound a valuable building block for the synthesis of complex, highly substituted aromatic structures.
The mechanism of most transition metal-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving the metal center (commonly palladium or nickel) cycling between different oxidation states. acs.orgnih.gov The two key mechanistic steps that bookend this cycle are oxidative addition and reductive elimination.
Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Two cis-oriented ligands on the metal center couple and are eliminated from the metal's coordination sphere, forming a new bond in the product molecule. The metal center is reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. nih.gov
Between these two steps, other processes like transmetalation (in Suzuki, Negishi, or Stille coupling) or migratory insertion (in Heck coupling) occur to bring the necessary coupling partners onto the metal center.
Table 3: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Oxidative Addition
| Carbon-Halogen Bond | Relative Rate of Oxidative Addition |
| C-I | ~10³ |
| C-Br | 1 |
| C-Cl | ~10⁻² |
| C-F | ~10⁻⁵ |
Migratory Insertion Processes
Migratory insertion is a fundamental step in many organometallic catalytic cycles, involving the insertion of an unsaturated molecule, such as an alkene, into a metal-ligand bond. wikipedia.orgtaylorandfrancis.com In the context of 6-Bromo-3-chloro-2-fluorostyrene, the vinyl group is the primary site for migratory insertion reactions.
The general mechanism of migratory insertion into a metal-hydride (M-H) or metal-alkyl (M-R) bond involves the coordination of the styrene's double bond to the metal center, followed by the intramolecular transfer of the hydride or alkyl group to one of the vinyl carbons. This process results in the formation of a new metal-carbon σ-bond. For 1,2-insertions, which are common for alkenes, this process generates a vacant coordination site on the metal. libretexts.orgscribd.com
The electronic nature of the substituents on the aromatic ring of 6-Bromo-3-chloro-2-fluorostyrene significantly influences the migratory insertion process. The presence of three halogen atoms (bromo, chloro, and fluoro) imparts a strong electron-withdrawing effect on the phenyl ring. This, in turn, can influence the electron density of the vinyl group and its coordination to the metal center. The rate of migratory insertion can be affected by the oxidation state of the metal and steric factors. wikipedia.org
A generalized scheme for the migratory insertion of 6-Bromo-3-chloro-2-fluorostyrene is depicted below:
Scheme 1: Generalized Migratory Insertion of 6-Bromo-3-chloro-2-fluorostyrene
The regioselectivity of the insertion is a critical aspect. For styrenes, the insertion typically occurs in a way that the metal becomes attached to the α-carbon (the carbon attached to the aromatic ring) and the migrating group (X) to the β-carbon. This is influenced by both steric and electronic factors.
Catalyst Design and Ligand Effects on Reactivity
The choice of catalyst and ligands is paramount in controlling the outcome of reactions involving 6-Bromo-3-chloro-2-fluorostyrene. Palladium-based catalysts are widely employed for cross-coupling reactions of haloaromatics. organic-chemistry.orgacs.orgnih.gov The reactivity of the C-Br, C-Cl, and C-F bonds differs significantly, and this can be exploited to achieve selective transformations.
The general reactivity order for oxidative addition of aryl halides to a low-valent metal center like Pd(0) is C-I > C-Br > C-OTf > C-Cl > C-F. nih.gov Therefore, in 6-Bromo-3-chloro-2-fluorostyrene, the C-Br bond is the most susceptible to oxidative addition, followed by the C-Cl bond. The C-F bond is generally unreactive under typical cross-coupling conditions.
Ligand Effects:
The ligands coordinated to the metal center play a crucial role in modulating its electronic and steric properties, thereby influencing the catalyst's activity and selectivity.
Electron-donating ligands: Ligands such as bulky, electron-rich phosphines (e.g., tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃)) or N-heterocyclic carbenes (NHCs) can increase the electron density on the metal center. researchgate.net This enhances the rate of oxidative addition, which is often the rate-limiting step in cross-coupling reactions.
Bite angle: For bidentate phosphine (B1218219) ligands, the natural bite angle can influence the ease of reductive elimination, the final step in many cross-coupling cycles. acs.orgnih.gov Ligands with a larger bite angle, like dppf (1,1'-bis(diphenylphosphino)ferrocene), can promote reductive elimination. nih.gov
Steric hindrance: Bulky ligands can also play a role in preventing catalyst deactivation and can influence the regioselectivity of reactions.
The table below illustrates the potential impact of different ligand types on the reactivity of 6-Bromo-3-chloro-2-fluorostyrene in a hypothetical palladium-catalyzed cross-coupling reaction.
| Ligand Type | Expected Effect on Reactivity | Rationale |
| Monodentate, electron-rich phosphines (e.g., P(t-Bu)₃) | Increased rate of oxidative addition at the C-Br bond. | Enhances electron density on the Pd(0) center, facilitating the cleavage of the C-Br bond. |
| Bidentate phosphines with large bite angles (e.g., dppf) | Promotes efficient reductive elimination to form the final product. | The geometry imposed by the ligand facilitates the bond-forming step. |
| N-Heterocyclic Carbenes (NHCs) | High catalytic activity and stability. | Strong σ-donating ability and steric bulk stabilize the catalytic species and promote oxidative addition. |
Chemo-, Regio-, and Stereoselectivity in Reactions of 6-Bromo-3-chloro-2-fluorostyrene
The presence of multiple reactive sites in 6-Bromo-3-chloro-2-fluorostyrene—namely the C-Br, C-Cl, and vinyl C=C bonds—makes selectivity a key challenge and a point of synthetic utility.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In cross-coupling reactions like the Suzuki, Stille, or Heck reactions, the inherent reactivity difference between the C-Br and C-Cl bonds can be exploited.
Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling with an organoboron reagent, it is highly probable that the reaction will occur selectively at the C-Br bond. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions (e.g., lower temperatures, specific palladium precursors), the C-Cl bond can be left intact for subsequent transformations. researchgate.net
Stille Coupling: Similar to the Suzuki coupling, the Stille reaction with an organotin reagent would be expected to show high chemoselectivity for the C-Br bond over the C-Cl bond. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. organic-chemistry.orgmdpi.com Again, the C-Br bond would be the primary site of reaction. A plausible side reaction could be the dehalogenation of the C-Br bond. beilstein-journals.org
The expected chemoselectivity in common cross-coupling reactions is summarized in the table below.
| Reaction | Coupling Partner | Expected Major Product | Rationale |
| Suzuki-Miyaura | Ar'B(OH)₂ | 6-Ar'-3-chloro-2-fluorostyrene | C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. |
| Stille | Ar'SnBu₃ | 6-Ar'-3-chloro-2-fluorostyrene | Similar reactivity trend as in Suzuki coupling. |
| Heck | R-CH=CH₂ | 6-(R-CH=CH)-3-chloro-2-fluorostyrene | Preferential oxidative addition at the C-Br bond. |
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs. In the context of the vinyl group, for instance in a Heck reaction with another alkene, the incoming group will typically add to the β-carbon of the styrene, a well-established trend for this type of substrate. mdpi.com
Stereoselectivity:
Stereoselectivity is crucial in reactions involving the vinyl group. For example, in the Heck reaction, the coupling generally proceeds with trans selectivity, leading to the formation of the (E)-isomer of the resulting substituted alkene. organic-chemistry.org Similarly, in Suzuki-Miyaura and Stille couplings that form a new C-C bond at the vinyl group (if the styrene itself were the coupling partner), the stereochemistry of the double bond is typically retained.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Chloro 2 Fluorostyrene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Bromo-3-chloro-2-fluorostyrene, a combination of 1D and 2D NMR techniques would be essential to assign the structure definitively.
The ¹H NMR spectrum is expected to reveal signals for the two aromatic protons and the three protons of the vinyl group. The substitution pattern (1-vinyl, 2-fluoro, 3-chloro, 6-bromo) leaves two adjacent aromatic protons at the C4 and C5 positions. These would likely appear as a pair of doublets due to ortho-coupling. The vinyl group will present a characteristic AMX spin system, with distinct signals for the geminal, cis, and trans protons, showing doublet of doublets multiplicity. The chemical shifts are influenced by the electronic and anisotropic effects of the halogen substituents.
The ¹³C NMR spectrum should display eight unique signals, corresponding to the six aromatic carbons and two vinyl carbons. The positions of these signals are dictated by the substituents. The carbon directly bonded to the fluorine atom (C-2) is expected to show a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to bromine (C-6) and chlorine (C-3) will also be shifted, though to a lesser extent. Data from related compounds like 4-bromostyrene, 3-chlorostyrene, and 4-fluorostyrene (B1294925) can help in predicting these shifts. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Bromo-3-chloro-2-fluorostyrene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -CH=CH₂ (Ha) | ~6.7-7.0 | dd | Complex coupling with Hb and Hc |
| -CH=CH₂ (Hb, trans to ring) | ~5.8-6.0 | dd | Trans and geminal coupling |
| -CH=CH₂ (Hc, cis to ring) | ~5.4-5.6 | dd | Cis and geminal coupling |
| Ar-H (H-4/H-5) | ~7.1-7.5 | d, d | Two doublets from adjacent aromatic protons |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Notes |
|---|---|---|---|
| C-1 | ~130-135 | Yes | Quaternary carbon attached to vinyl group |
| C-2 | ~155-160 | Large ¹JCF | Directly bonded to fluorine |
| C-3 | ~125-130 | Yes | Directly bonded to chlorine |
| C-4 | ~128-132 | Yes | Aromatic CH |
| C-5 | ~125-130 | Yes | Aromatic CH |
| C-6 | ~115-120 | Yes | Directly bonded to bromine |
| -CH=CH₂ | ~130-135 | No | Vinylic CH |
| -CH=CH₂ | ~115-120 | No | Vinylic CH₂ |
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. For 6-Bromo-3-chloro-2-fluorostyrene, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom on a polysubstituted benzene (B151609) ring. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-4) and potentially longer-range couplings. This technique would provide unequivocal evidence for the presence and electronic state of the fluorine substituent.
While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complex connectivity of 6-Bromo-3-chloro-2-fluorostyrene.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) correlations through 2 or 3 bonds. It would clearly show the coupling between the three vinyl protons and the correlation between the two adjacent aromatic protons (H-4 and H-5), confirming their positions relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). It would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its already identified proton.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals longer-range correlations (²JCH and ³JCH) between protons and carbons. Key expected correlations would include those from the vinyl protons to the C-1 and C-2 carbons, and from the aromatic protons (H-4, H-5) to the surrounding quaternary carbons (C-1, C-2, C-3, C-6), thereby locking in the precise placement of all substituents on the aromatic ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting
Key expected vibrational bands include:
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
Vinyl C-H Stretching: Medium bands also appearing above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Vinyl C=C Stretching: A characteristic band around 1625-1640 cm⁻¹. chemrxiv.org
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and vinyl C-H bonds, with strong out-of-plane bands in the 700-1000 cm⁻¹ region being particularly diagnostic of the substitution pattern.
Carbon-Halogen Stretching: The C-F stretch is typically strong and found in the 1200-1300 cm⁻¹ region. The C-Cl stretch appears in the 700-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, typically 500-600 cm⁻¹. cdnsciencepub.com
Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum (like the C=C vinyl stretch) are often strong in the Raman spectrum. aip.org
Table 2: Predicted Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic & Vinyl C-H Stretch | 3000 - 3100 | Medium | Medium |
| Vinyl C=C Stretch | 1625 - 1640 | Medium-Weak | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| C-F Stretch | 1200 - 1300 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |
| C-Cl Stretch | 700 - 800 | Strong | Medium |
| C-Br Stretch | 500 - 600 | Strong | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The calculated monoisotopic mass of 6-Bromo-3-chloro-2-fluorostyrene (C₈H₅⁷⁹Br³⁵ClF) is 233.9216 u.
A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak. researchgate.net Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a cluster of peaks. The most prominent peaks would be at m/z corresponding to [C₈H₅⁷⁹Br³⁵ClF]⁺, [C₈H₅⁸¹Br³⁵ClF]⁺ / [C₈H₅⁷⁹Br³⁷ClF]⁺, and [C₈H₅⁸¹Br³⁷ClF]⁺. The relative intensities of these M, M+2, and M+4 peaks provide a definitive signature for the presence of one bromine and one chlorine atom. msu.edulibretexts.org
Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen atom. Therefore, significant fragment ions corresponding to the loss of Br (M-79/81) and Cl (M-35/37) would be expected. Cleavage of the vinyl group (-C₂H₃) would also be a likely fragmentation route.
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
While spectroscopic methods reveal connectivity, single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. As of now, no public crystal structure data for 6-Bromo-3-chloro-2-fluorostyrene has been identified.
If a suitable crystal could be grown, this technique would confirm the substitution pattern on the benzene ring without ambiguity. nih.gov It would also reveal the conformation of the molecule in the solid state, particularly the dihedral angle between the plane of the aromatic ring and the plane of the vinyl group. This conformation is a balance between steric hindrance from the ortho-substituents (fluoro and bromo) and electronic effects favoring planarity for conjugation. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the material's solid-state properties. researchgate.netdigitellinc.com
Chiroptical Spectroscopy (e.g., ECD) for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules. jascoinc.comnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing a unique spectral fingerprint for each enantiomer. encyclopedia.pub
Applicability to 6-Bromo-3-chloro-2-fluorostyrene:
The potential for chirality in 6-Bromo-3-chloro-2-fluorostyrene arises from the phenomenon of atropisomerism. Atropisomers are stereoisomers resulting from restricted rotation around a single bond. thieme-connect.de In the case of 6-Bromo-3-chloro-2-fluorostyrene, the presence of a fluorine atom at the ortho-position (C2) relative to the vinyl group can create a significant steric barrier, hindering free rotation around the C(aryl)–C(vinyl) bond. thieme-connect.de This restricted rotation can give rise to two stable, non-superimposable mirror-image conformers (enantiomers), designated as (aR) and (aS).
While the structural features of 6-Bromo-3-chloro-2-fluorostyrene suggest that atropisomerism is possible, a comprehensive search of scientific literature reveals no published experimental studies on the resolution of its enantiomers or their characterization by chiroptical methods. The stability of such atropisomeric styrenes and their rotational barriers can be significantly influenced by the size and nature of the substituents. thieme-connect.de
Theoretical Approach to Absolute Configuration Determination:
In the absence of experimental data, the absolute configuration of the atropisomers of 6-Bromo-3-chloro-2-fluorostyrene can be predicted by combining theoretical calculations with ECD spectroscopy. This well-established methodology involves several key steps: nih.gov
Conformational Analysis: A thorough search for all stable conformers for one of the enantiomers (e.g., the aR-isomer) is performed using computational chemistry methods.
Quantum Chemical Calculations: Time-Dependent Density Functional Theory (TD-DFT) is then used to calculate the theoretical ECD spectrum for each significant conformer. nih.govrsc.org TD-DFT has become a primary tool for predicting chiroptical properties. nih.govfrontiersin.org
Spectral Averaging: The individual calculated spectra are averaged based on the predicted Boltzmann population of each conformer at a given temperature to generate the final theoretical ECD spectrum. encyclopedia.pub
Comparison with Experimental Data: The resulting theoretical spectrum is then compared with the experimental ECD spectrum obtained from a resolved sample. A match between the signs and shapes of the theoretical and experimental spectra allows for the unambiguous assignment of the absolute configuration. nih.gov The spectrum of the other enantiomer (aS) is expected to be a mirror image. encyclopedia.pub
Illustrative Data:
Should the enantiomers of 6-Bromo-3-chloro-2-fluorostyrene be separated, their ECD spectra would be key to their characterization. The following table provides a hypothetical representation of what such data might look like, illustrating the mirror-image relationship between the two atropisomers. The wavelengths (λ) and molar ellipticity values ([θ]) are purely for illustrative purposes and are based on typical electronic transitions for styrene-like chromophores. frontiersin.org
| Atropisomer | Wavelength (λ) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] | Associated Electronic Transition (Hypothetical) |
|---|---|---|---|
| aR-Isomer | 285 | +15,000 | π → π |
| 250 | -22,000 | ||
| aS-Isomer | 285 | -15,000 | π → π |
| 250 | +22,000 |
Enantiomeric Purity Assessment:
ECD spectroscopy can also be used to determine the enantiomeric excess (ee) of a sample. The magnitude of the ECD signal (molar ellipticity) is directly proportional to the concentration difference between the two enantiomers. nih.gov By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric purity of an unknown sample can be rapidly determined. nih.gov
Computational and Theoretical Chemistry of 6 Bromo 3 Chloro 2 Fluorostyrene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 6-Bromo-3-chloro-2-fluorostyrene. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating the electronic structure and various molecular properties that govern the compound's chemical nature. rsc.org Such calculations typically begin with the optimization of the molecule's ground state geometry to find the minimum energy conformation. rsc.org For substituted styrenes, functionals like M06-2X combined with basis sets such as 6-31+G(d,p) have been effectively used for geometry optimization and subsequent property calculations. rsc.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemical outcome of reactions, such as cycloadditions. psu.edu
For 6-Bromo-3-chloro-2-fluorostyrene, the HOMO would likely be localized on the vinyl group and the electron-rich aromatic ring, while the LUMO would also be distributed across the molecule, influenced by the electron-withdrawing halogen atoms. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In reactions, the molecule can act as a nucleophile by donating electrons from its HOMO or as an electrophile by accepting electrons into its LUMO. researchgate.net
The presence of multiple halogens (F, Cl, Br) with varying electronegativity and size complicates the electronic landscape. The fluorine atom at the 2-position, being highly electronegative, and the chlorine at the 3-position would significantly influence the charge distribution and orbital energies. FMO analysis helps in understanding how these substituents modulate the reactivity of the styrene (B11656) backbone. psu.eduresearchgate.net
Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. uni-muenchen.descispace.com It is an invaluable tool for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com
For 6-Bromo-3-chloro-2-fluorostyrene, the ESP map would be expected to show significant negative potential around the highly electronegative fluorine and chlorine atoms. The π-system of the vinyl group and the aromatic ring would also display regions of negative potential. Conversely, positive potential would be located on the hydrogen atoms. acs.org The ESP map provides a detailed picture of the molecule's polarity and is crucial for understanding intermolecular interactions and predicting sites of reaction. uni-muenchen.descispace.com For instance, the ESP can guide the understanding of interactions with a catalyst or another reactant, highlighting regions of electrostatic complementarity. scispace.com
Beyond the qualitative picture provided by ESP maps, computational methods can quantify the distribution of electronic charge within the molecule. Techniques like Mulliken population analysis assign partial charges to each atom, offering a numerical representation of electron density. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a comprehensive energy profile for a proposed reaction pathway.
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is a critical piece of information for understanding how a reaction proceeds. Computational chemists use algorithms to locate and optimize the geometry of transition states. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu
Once the transition state is characterized, its energy can be compared to that of the reactants to determine the activation energy (ΔG‡). nih.gov The activation energy is the minimum energy required for the reaction to occur and is a primary determinant of the reaction rate. For instance, in Diels-Alder reactions involving fluorostyrenes, DFT calculations have been used to compute the activation energies for different reaction channels (e.g., endo and exo), providing insights into the reaction's feasibility and selectivity. psu.edu For a hypothetical reaction involving 6-Bromo-3-chloro-2-fluorostyrene, computational modeling could similarly predict the activation energies for various potential pathways, identifying the most kinetically favorable route. nih.gov
Mapping a reaction pathway involves identifying all stable intermediates and transition states that connect the reactants to the final products. By calculating the Gibbs free energy of each species along the proposed pathway, a reaction energy diagram can be constructed. nih.gov This diagram provides a visual representation of the energetic landscape of the reaction.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and analysis. Density Functional Theory (DFT) is a primary method for these predictions due to its balance of accuracy and moderate computational cost. scispace.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is the standard for calculating isotropic magnetic shielding tensors. nih.govd-nb.info These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The process involves:
Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. For 6-bromo-3-chloro-2-fluorostyrene, this would be done using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed to calculate the nuclear magnetic shielding tensors for each atom. nih.gov
Conversion to Chemical Shift: The chemical shift (δ) is calculated using the formula: δ = σ_ref - σ_calc, where σ_ref is the shielding tensor of the reference standard and σ_calc is the calculated shielding tensor of the nucleus of interest.
Recent advancements have also integrated DFT-calculated shielding tensors with graph neural networks to further refine prediction accuracy against experimental data. nih.govnyu.edunih.gov For a molecule like 6-bromo-3-chloro-2-fluorostyrene, this would be particularly useful for assigning the complex aromatic region in the ¹H and ¹³C spectra and for predicting the ¹⁹F chemical shift, which is highly sensitive to its electronic environment.
Vibrational Frequencies: Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures in computational chemistry software. huji.ac.ilresearchgate.net These calculations help in assigning the fundamental vibrational modes of the molecule.
The typical workflow includes:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. huji.ac.il
Mode Assignment: Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=C vinyl stretching, C-X (halogen) stretching, or phenyl ring deformations. The potential energy distribution (PED) is often analyzed to provide a quantitative assignment for each mode. scispace.com
Scaling: Calculated harmonic frequencies are systematically higher than experimental (anharmonic) frequencies. To improve agreement, a scaling factor (e.g., ~0.96 for B3LYP functionals) is applied to the computed values. scispace.com
The predicted spectra for 6-bromo-3-chloro-2-fluorostyrene would feature characteristic bands for the vinyl group, the substituted benzene (B151609) ring, and the carbon-halogen bonds.
Illustrative Data Table for Predicted Vibrational Frequencies
| Calculated Wavenumber (cm⁻¹, Scaled) | Vibrational Mode Assignment (based on PED) |
| ~3100-3050 | Aromatic C-H stretching |
| ~1625 | Vinyl C=C stretching |
| ~1580-1450 | Phenyl ring C-C stretching modes |
| ~1250 | C-F stretching |
| ~990 | Vinyl out-of-plane bending |
| ~750 | C-Cl stretching |
| ~600 | C-Br stretching |
Conformational Analysis and Potential Energy Surface Studies
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org For 6-bromo-3-chloro-2-fluorostyrene, the most significant conformational flexibility comes from the rotation of the vinyl group relative to the phenyl ring, defined by the C-C-C=C dihedral angle.
A potential energy surface (PES) scan is computationally performed to map the energy of the molecule as a function of this dihedral angle. aip.orgyoutube.com This is achieved by systematically rotating the vinyl group (e.g., in 10° or 15° increments) and calculating the molecule's energy at each step, allowing all other geometric parameters to relax.
The resulting PES reveals:
Energy Minima: The lowest points on the surface correspond to the most stable conformers. For styrenes, a planar or near-planar conformation is often the most stable due to favorable π-conjugation between the vinyl group and the aromatic ring. researchgate.net
Energy Maxima: The highest points represent transition states, which are the energy barriers to rotation between conformers. The height of these barriers determines the rate of interconversion at a given temperature. youtube.com
For 6-bromo-3-chloro-2-fluorostyrene, steric hindrance between the vinyl group's hydrogens and the bulky ortho-substituents (fluorine and bromine) would be a critical factor influencing the exact dihedral angle of the minimum energy conformer and the height of the rotational barrier. Quantum chemical calculations at a level like B3LYP-D3BJ/Def2TZVP are well-suited for mapping such potential energy surfaces. aip.org
Illustrative Data Table for Potential Energy Surface Scan
| Dihedral Angle (Cring-Cring-Cvinyl=Cvinyl) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.00 | Planar (Global Minimum) |
| 30° | 1.2 | Twisted |
| 60° | 3.5 | Twisted |
| 90° | 4.0 | Perpendicular (Transition State) |
| 120° | 3.5 | Twisted |
| 150° | 1.2 | Twisted |
| 180° | 0.1 | Planar (Local Minimum) |
Solvent Effects and Implicit/Explicit Solvation Models
Chemical processes largely occur in solution, making the inclusion of solvent effects crucial for accurate computational predictions. fiveable.meacs.org Solvation models in computational chemistry are broadly categorized into two types: implicit and explicit.
Implicit Solvation Models: Implicit, or continuum, models treat the solvent as a continuous medium with a characteristic dielectric constant (ε), rather than as individual molecules. wikipedia.orgnumberanalytics.com This approach offers a significant reduction in computational cost, making it highly practical for routine calculations. fiveable.meresearchgate.net Common implicit models include:
Polarizable Continuum Model (PCM): This is a widely used method where the solute is placed in a cavity within the dielectric continuum. The solute's electric field polarizes the solvent, which in turn creates a reaction field that interacts with the solute. researchgate.net
COSMO (COnductor-like Screening Model): Similar to PCM, but assumes the solvent is a perfect conductor, simplifying the electrostatic calculations. nih.gov
SMD (Solvation Model based on Density): A universal solvation model that is parameterized to accurately predict solvation free energies for a wide range of solvents. nih.gov
Generalized Born (GB) Models: A simpler approximation to the Poisson-Boltzmann equation, often used in molecular mechanics. nih.gov
These models are effective at capturing bulk electrostatic effects but may fail to describe specific solute-solvent interactions like hydrogen bonding. researchgate.netd-nb.info
Explicit Solvation Models: Explicit models treat individual solvent molecules as part of the quantum mechanical or molecular mechanical calculation. wikipedia.org The solute is surrounded by a "box" of solvent molecules (e.g., water, acetonitrile). This method is computationally very expensive because it dramatically increases the number of atoms in the system. researchgate.net However, it is the most physically realistic approach, as it can explicitly model specific interactions, such as hydrogen bonds or the precise arrangement of solvent molecules in the first solvation shell. d-nb.info
For 6-bromo-3-chloro-2-fluorostyrene, an implicit model like SMD or PCM would be suitable for calculating properties in various organic solvents (e.g., chloroform, dimethyl sulfoxide) to predict how solvent polarity affects its conformational energies or spectroscopic properties. An explicit model would be less common for a molecule of this type unless studying a specific interaction where the orientation of a solvent molecule is critical. Hybrid QM/MM models, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, offer a compromise between accuracy and cost. wikipedia.org
Applications of 6 Bromo 3 Chloro 2 Fluorostyrene in Advanced Organic Synthesis and Materials Science
Role as a Versatile Monomer in Polymer Chemistry
As a substituted styrene (B11656), 6-bromo-3-chloro-2-fluorostyrene can be utilized as a monomer in various polymerization techniques to create novel homopolymers and copolymers. The interplay of the inductive and resonance effects of the halogen substituents, along with their steric hindrance, governs the reactivity of the vinyl group and the properties of the resulting polymer chains.
Homopolymerization Studies
While specific homopolymerization studies on 6-bromo-3-chloro-2-fluorostyrene are not extensively documented in the public domain, general principles of styrene polymerization can be applied to predict its behavior. The presence of multiple halogen substituents on the phenyl ring is known to affect the electronic nature of the vinyl group, which in turn influences the propagation and termination kinetics during polymerization.
The homopolymer, poly(6-bromo-3-chloro-2-fluorostyrene), would be expected to exhibit a high glass transition temperature (Tg) due to the bulky and polar nature of the repeat unit, which restricts chain mobility. Furthermore, the high content of heavy halogen atoms (bromine and chlorine) would likely result in a polymer with significant flame-retardant properties and a high refractive index.
Table 1: Predicted Properties of Poly(6-bromo-3-chloro-2-fluorostyrene)
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition Temperature (Tg) | High | Restricted chain mobility due to bulky halogen substituents. |
| Flame Retardancy | Significant | High content of bromine and chlorine atoms. mdpi.com |
| Refractive Index | High | Presence of heavy atoms (Br, Cl). |
| Solubility | Soluble in aromatic and chlorinated solvents | Similar to other polystyrenes with bulky substituents. |
Copolymerization with Styrene and Other Vinyl Monomers
The copolymerization of 6-bromo-3-chloro-2-fluorostyrene with common vinyl monomers like styrene offers a pathway to a wide range of materials with tunable properties. The incorporation of the halogenated styrene monomer into a polystyrene backbone can significantly modify the thermal, optical, and flame-retardant characteristics of the resulting copolymer.
In radical copolymerization, the relative reactivities of the comonomers are described by their reactivity ratios (r1 and r2). For the copolymerization of styrene (M1) and 6-bromo-3-chloro-2-fluorostyrene (M2), the reactivity ratios would indicate the preference of a growing polymer chain ending in a styrene radical to add another styrene monomer (k11) versus a 6-bromo-3-chloro-2-fluorostyrene monomer (k12), and vice versa.
Generally, the electronic effects of substituents on the styrene ring influence these reactivity ratios. frontiersin.orgcmu.edu Electron-withdrawing groups, such as halogens, can affect the reactivity of the vinyl double bond. cmu.edu The specific reactivity ratios for 6-bromo-3-chloro-2-fluorostyrene would need to be determined experimentally, for instance, by analyzing the copolymer composition at low conversions for a range of monomer feed ratios using methods like Finemann-Ross or Kelen-Tudos. frontiersin.org
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity. sjsu.edudergipark.org.tr These methods are well-suited for the polymerization of substituted styrenes. cmu.educmu.edu
In an ATRP of 6-bromo-3-chloro-2-fluorostyrene, a transition metal complex (e.g., a copper halide with a ligand) would be used to reversibly activate and deactivate the growing polymer chains. cmu.edu The choice of initiator, catalyst, and ligand would be crucial for achieving a controlled polymerization. dtic.milyoutube.com
For a RAFT polymerization, a suitable chain transfer agent, typically a thiocarbonylthio compound, would be employed to mediate the polymerization via a degenerative transfer mechanism. rsc.orgugent.benih.gov This would allow for the synthesis of well-defined block copolymers containing segments of poly(6-bromo-3-chloro-2-fluorostyrene).
The composition of a copolymer is determined by the feed ratio of the monomers and their reactivity ratios. The sequence distribution, which describes the arrangement of the monomer units along the polymer chain, is also a function of the reactivity ratios. sci-hub.seacs.org For a copolymer of styrene and 6-bromo-3-chloro-2-fluorostyrene, the sequence distribution could range from random to alternating or blocky, depending on the specific values of r1 and r2. The analysis of the copolymer's microstructure, for example by 13C NMR, can provide insights into the triad (B1167595) or pentad sequences of the monomer units. researchgate.net
Table 2: Hypothetical Copolymerization Data of Styrene (M1) and 6-Bromo-3-chloro-2-fluorostyrene (M2)
| Feed Mole Fraction of M1 (f1) | Copolymer Mole Fraction of M1 (F1) |
| 0.1 | 0.2 |
| 0.3 | 0.45 |
| 0.5 | 0.6 |
| 0.7 | 0.75 |
| 0.9 | 0.92 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the relationship between monomer feed and copolymer composition. Actual experimental data is required for accurate determination of reactivity ratios.
Synthesis of Functional Polymers and Copolymers
The presence of bromine and chlorine atoms on the phenyl ring of the 6-bromo-3-chloro-2-fluorostyrene monomer unit provides reactive handles for post-polymerization modification. sjsu.edursc.orgpreprints.org These halogen atoms can be subjected to various chemical transformations to introduce new functional groups, thereby creating a diverse range of functional polymers.
For instance, the bromo and chloro substituents can potentially undergo nucleophilic substitution reactions or be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach different organic moieties to the polymer backbone. sjsu.edu This post-polymerization modification approach allows for the synthesis of polymers with tailored functionalities that might not be achievable through direct polymerization of the corresponding functional monomers. researchgate.netwiley-vch.de This opens up possibilities for creating materials for applications in areas like sensor technology, catalysis, and biomedicine.
Precursor for Advanced Organic Transformations
The reactivity of 6-Bromo-3-chloro-2-fluorostyrene is dominated by its two key functional regions: the vinyl group and the triply substituted aromatic ring. Each site offers distinct opportunities for chemical modification, making the molecule a powerful precursor for a variety of advanced organic transformations.
Building Block for Complex Polyhalogenated Arenes
The aromatic ring of 6-Bromo-3-chloro-2-fluorostyrene is primed for further functionalization, serving as a foundational unit for creating more complex polyhalogenated aromatic compounds. The existing halogens influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. For instance, further halogenation can introduce additional substituents at specific positions on the ring, dictated by the directing effects of the bromo, chloro, and fluoro groups. An electrophilic substitution with bromine, for example, could yield derivatives such as 2-bromo-3-chloro-4-bromostyrene. smolecule.com This capability is crucial for synthesizing molecules where precise halogen placement is necessary to fine-tune electronic properties or to serve as handles for subsequent cross-coupling reactions.
Synthesis of Fused Ring Systems and Heterocycles
While direct literature on this specific transformation for 6-bromo-3-chloro-2-fluorostyrene is specialized, its structure presents clear potential for synthesizing fused ring systems and heterocycles. The vinyl group can participate in a range of pericyclic reactions, such as Diels-Alder or other cycloadditions, to form new carbocyclic rings. Furthermore, the carbon-bromine and carbon-chlorine bonds are ideal sites for intramolecular palladium-catalyzed reactions (e.g., Heck or Suzuki coupling) with a suitably placed functional group, leading to the formation of fused bicyclic or polycyclic systems. The synthesis of quinoline (B57606) derivatives from related bromo-chloro precursors highlights the utility of such halogenated compounds in building complex heterocyclic frameworks. bldpharm.comgoogle.com
Derivatization for Specialized Reagents
The dual functionality of 6-Bromo-3-chloro-2-fluorostyrene allows for its conversion into a variety of specialized reagents. The vinyl group is particularly amenable to transformation.
Oxidation: The vinyl group can be oxidatively cleaved to yield valuable carbonyl compounds. Depending on the reaction conditions, it can be converted to the corresponding aldehyde, 6-bromo-3-chloro-2-fluorobenzaldehyde (B1528929), or further oxidized to the carboxylic acid, 6-bromo-3-chloro-2-fluorobenzoic acid. uni.luuni.lu These derivatives are themselves important building blocks in medicinal chemistry and organic synthesis.
Substitution: The halogen atoms on the aromatic ring can be selectively substituted through nucleophilic aromatic substitution (SNA_r) or transformed via metal-catalyzed cross-coupling reactions. smolecule.comnih.gov This allows for the introduction of a wide array of functional groups, including amines, ethers, and carbon-based substituents, thereby creating a library of highly functionalized and specialized chemical reagents.
Table 2: Potential Derivatization Pathways for Specialized Reagents
| Reaction Type | Example Reagent(s) | Resulting Functional Group | Potential Product Name |
| Oxidation | Ozone (O₃), then DMS; or OsO₄/NaIO₄ | Aldehyde | 6-Bromo-3-chloro-2-fluorobenzaldehyde |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | 6-Bromo-3-chloro-2-fluorobenzoic acid |
| Heck Coupling | Alkene, Pd catalyst | Substituted Alkene | Substituted 6-Bromo-3-chloro-2-fluorostyrene |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl | Aryl-substituted 6-bromo-3-chloro-2-fluorobenzene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts | Alkyne | Alkynyl-substituted 6-bromo-3-chloro-2-fluorobenzene |
| Hydroboration-Oxidation | BH₃, then H₂O₂/NaOH | Alcohol | 2-(6-Bromo-3-chloro-2-fluorophenyl)ethanol |
Potential in Materials Science Applications (e.g., Optoelectronic Materials, Specialty Polymers)
The unique combination of a polymerizable vinyl group and multiple heavy halogen atoms makes 6-Bromo-3-chloro-2-fluorostyrene a promising monomer for materials science. smolecule.com Fluorinated polymers are well-regarded for their high thermal stability and chemical resistance.
By undergoing polymerization via its vinyl group, 6-Bromo-3-chloro-2-fluorostyrene can form specialty polymers with tailored properties. The incorporation of fluorine, chlorine, and bromine into the polymer backbone is expected to confer several desirable characteristics:
High Refractive Index: The presence of heavier halogens like bromine and chlorine significantly increases the refractive index of the resulting polymer, a valuable property for optical materials used in lenses and coatings.
Flame Retardancy: Halogenated compounds are widely used as flame retardants. A polymer derived from this monomer would inherently possess flame-retardant properties due to the high halogen content.
Thermal Stability: The strong carbon-fluorine bond contributes to high thermal and oxidative stability, making the polymer suitable for high-performance applications where resistance to degradation at elevated temperatures is required. researchgate.net
Dielectric Properties: Fluorination can lower the dielectric constant of a material, which is advantageous for applications in microelectronics as insulating layers. researchgate.net
The synthesis of polymers from substituted styrenes is a well-established field, and this monomer could be used to create copolymers with other styrenes or acrylates to precisely tune the final material's properties for applications in optoelectronics and specialty coatings. chemrxiv.orggoogleapis.compolymersource.ca
Table 3: Conceptual Impact of Polyhalogenation on Polymer Properties
| Property | Anticipated Effect of Halogenation | Rationale |
| Thermal Stability | Increased | High bond energy of C-F bond enhances resistance to thermal degradation. |
| Refractive Index | Increased | High atomic mass and polarizability of bromine and chlorine increase optical density. |
| Flame Retardancy | Increased | Halogens interfere with combustion radical chain reactions. |
| Chemical Resistance | Increased | Steric shielding and strong C-F bonds protect the polymer backbone from chemical attack. |
| Solubility | Decreased in non-polar solvents | Increased polarity due to C-Halogen bonds reduces solubility in hydrocarbons but may increase it in polar organic solvents. |
| Dielectric Constant | Potentially Lowered | High electronegativity of fluorine can lower electronic polarizability, reducing the dielectric constant. |
Stereochemical Implications in Material Design
While the 6-Bromo-3-chloro-2-fluorostyrene monomer itself is achiral, its polymerization has significant stereochemical implications for material design. The addition polymerization of the vinyl group can result in a polymer with different tacticities:
Atactic: The pendant phenyl groups are arranged randomly along the polymer chain. This lack of order typically results in an amorphous, non-crystalline material with lower mechanical strength.
Isotactic: The pendant phenyl groups are all on the same side of the polymer backbone. This regular structure allows for chain packing and crystallization, leading to a harder, more rigid material with a higher melting point.
Syndiotactic: The pendant phenyl groups alternate regularly on opposite sides of the polymer chain. This also allows for high crystallinity.
The choice of polymerization catalyst and reaction conditions can influence the resulting tacticity of the poly(6-bromo-3-chloro-2-fluorostyrene). By controlling the stereochemistry of the polymer chain, it is possible to precisely engineer the physical and mechanical properties of the final material. Designing a catalyst that favors an isotactic or syndiotactic arrangement would yield a semi-crystalline specialty polymer with enhanced toughness and thermal resistance, which are critical for advanced material applications.
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 6-bromo-3-chloro-2-fluorostyrene and its derivatives will likely prioritize environmentally benign methods in line with the principles of green chemistry. chemistryjournals.net Traditional multi-step syntheses often rely on hazardous reagents and volatile organic solvents, generating significant chemical waste. chemistryjournals.net Research is anticipated to move towards more sustainable practices.
Key areas for development include:
Alternative Solvents: Replacing conventional hazardous solvents with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems. chemistryjournals.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Catalytic processes are central to achieving high atom economy. chemistryjournals.netresearchgate.net
Renewable Feedstocks: Exploring the use of renewable resources as starting materials, potentially through chemoenzymatic routes that combine biological and chemical transformations. rsc.orgbohrium.com For instance, developing pathways from bio-based phenolic acids could offer a sustainable alternative to petroleum-based feedstocks. rsc.org
Safer Reagents: Replacing toxic and hazardous reagents with safer alternatives. For example, using N-Bromosuccinimide (NBS) in the presence of an oxidant like sodium persulfate for direct bromination of styrenes presents a more practical and operationally simple method. sci-hub.se Similarly, the use of trihaloisocyanuric acids, which are stable and safe solids, for halodecarboxylation reactions represents a greener approach compared to traditional methods using heavy metal salts. researchgate.net
A comparative table of traditional versus potential greener synthetic approaches is presented below.
| Feature | Traditional Synthesis | Future Greener Synthesis |
| Solvents | Volatile organic compounds (e.g., Dichloromethane, DMF) | Ionic liquids, supercritical CO₂, water, bio-derived solvents (e.g., CPME) rsc.org |
| Reagents | Toxic molecular halogens, heavy metal salts researchgate.net | N-halosuccinimides sci-hub.se, trihaloisocyanuric acids researchgate.net, biocatalysts rsc.org |
| Energy | Conventional heating (reflux) | Microwave irradiation chemistryjournals.net, sonochemistry dokumen.pub, flow chemistry chemistryjournals.net |
| Waste | High Process Mass Intensity (PMI) nih.gov | Low PMI, recyclable catalysts, minimal byproducts chemistryjournals.netnih.gov |
| Starting Materials | Petroleum-derived chemicals | Lignin building blocks, renewable phenolic acids rsc.orgbohrium.com |
Exploration of Novel Catalytic Transformations
The reactivity of the vinyl group and the halogenated aromatic ring in 6-bromo-3-chloro-2-fluorostyrene makes it an ideal substrate for exploring novel catalytic transformations. Future research will likely focus on developing highly selective and efficient catalytic systems to functionalize this molecule in predictable ways.
Cross-Coupling Reactions: As a polyhalogenated styrene (B11656), this compound is a prime candidate for selective cross-coupling reactions (e.g., Suzuki, Heck, Stille). Future work could involve developing catalysts that can selectively activate one C-X bond (e.g., C-Br) while leaving the others (C-Cl, C-F) intact, allowing for sequential and controlled derivatization.
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. nih.gov This methodology could be applied to 6-bromo-3-chloro-2-fluorostyrene for C-H functionalization, trifluoroacetylation of the alkene, or divergent functionalization pathways leading to a variety of fluorinated products from the same starting material. nih.govnih.gov
Polymerization: Functionalized styrenes are precursors to specialty polymers. Research into the polymerization of 6-bromo-3-chloro-2-fluorostyrene using advanced catalysts, such as rare-earth-metal complexes or bis(phenolate) titanium systems, could yield novel isotactic or syndiotactic polymers with unique thermal, optical, and flame-retardant properties. acs.orgmdpi.com The interplay between the catalyst and the halogen substituents would be a key area of investigation to control polymer stereochemistry. acs.org
Biocatalysis: The use of enzymes, such as phenolic acid decarboxylases (PAD), could be explored for the synthesis of hydroxystyrene (B8347415) precursors from bio-based materials, which could then be halogenated to form the target molecule. rsc.org This chemoenzymatic approach offers a highly selective and sustainable route. rsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is poised to play a crucial role in accelerating research on 6-bromo-3-chloro-2-fluorostyrene. By simulating molecular properties and reaction pathways, researchers can pre-select the most promising experimental conditions, saving time and resources. rsc.org
Reaction Prediction: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, such as polymerization or catalytic cycles, providing insights into transition states and reaction energetics. bohrium.com This can help in understanding the origin of stereoselectivity in polymerization reactions catalyzed by rare-earth metals or predicting the most favorable site for functionalization. acs.orgresearchgate.net
Site-Selectivity Models: For a molecule with multiple potential reaction sites, predicting the outcome of a reaction is challenging. nih.gov Machine learning models, trained on experimental data and quantum chemical descriptors, can be developed to predict the site-selectivity of C-H functionalization or electrophilic aromatic substitution reactions on the substituted ring. rsc.org
Property Prediction: Computational tools can predict key physical and chemical properties of new molecules derived from 6-bromo-3-chloro-2-fluorostyrene. This includes electronic properties (HOMO/LUMO levels), which are crucial for designing materials for organic electronics, and predicting collision cross-section values for analytical characterization. uni.luuni.lu
The table below outlines potential applications of computational modeling for this compound.
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Catalytic Polymerization | Reaction mechanism, stereoselectivity control acs.orgbohrium.com |
| Machine Learning Models | C-H Functionalization | Regioselectivity of new bond formation nih.govrsc.org |
| Quantum Mechanics (QM) | Materials Science | Electronic properties (band gap, charge transport) of derived polymers |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Assembly and conformation of nanomaterials |
Integration into Supramolecular Assemblies and Nanomaterials
The unique electronic and steric properties of 6-bromo-3-chloro-2-fluorostyrene make it an attractive monomer for incorporation into larger, functional architectures.
Functional Polymers: Polymerization of this monomer could lead to the creation of advanced polymers. The presence of multiple halogens is expected to confer properties such as flame retardancy, high thermal stability, and chemical resistance. These polymers could find use as specialty coatings, adhesives, or high-performance plastics.
Organic Electronics: Halogenated aromatic compounds are often used in organic semiconductors. Polymers or oligomers derived from 6-bromo-3-chloro-2-fluorostyrene could be investigated for their charge-transport properties for potential use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The fluorine atoms can help to tune the electronic energy levels of the material.
Nanomaterials: The molecule could serve as a functional building block for creating more complex nanostructures. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the halogen atoms could provide sites for post-synthetic modification or influence the framework's porosity and catalytic activity.
Expanded Utility in Organic Synthesis and Materials Innovation
The future utility of 6-bromo-3-chloro-2-fluorostyrene lies in its potential as a versatile platform for both complex organic synthesis and materials science.
Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate metabolic stability, lipophilicity, and binding affinity. nih.gov The unique combination of Br, Cl, and F atoms on this scaffold provides a template for creating diverse libraries of compounds for biological screening. The vinyl group allows for further elaboration to build molecular complexity.
Advanced Materials: As a monomer, its most significant future application may be in materials innovation. The resulting polymers would possess a unique combination of properties. The high halogen content could lead to materials with high refractive indices for optical applications or enhanced flame resistance for safety materials. The ability to selectively functionalize the polymer post-polymerization via the different C-X bonds would offer a powerful method for tuning material properties.
Fluorinated Building Blocks: The compound can serve as a precursor to other valuable fluorinated molecules. For example, stereoselective reactions on the vinyl group could lead to the synthesis of various fluorinated products, which are important targets in medicinal chemistry. researchgate.netacs.orgconicet.gov.ar
The diverse reactivity of its functional groups ensures that 6-bromo-3-chloro-2-fluorostyrene will be a valuable tool for chemists exploring new frontiers in synthesis and materials science.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-bromo-3-chloro-2-fluorostyrene to achieve >95% purity?
- Methodological Answer : Utilize Suzuki-Miyaura cross-coupling between a brominated aryl halide precursor (e.g., 4-bromo-3-chloro-2-fluorophenylboronic acid) and a styrene derivative under palladium catalysis. Optimize ligand selection (e.g., XPhos for bulky substrates) and reaction temperature (80–100°C). Purify the product via reverse-phase HPLC (C18 column, methanol/water gradient) to remove halogenated byproducts and unreacted starting materials . Monitor purity using HPLC-UV (λ = 254 nm) with ≥95% threshold criteria .
Q. What spectroscopic techniques are most effective for confirming the structure of 6-bromo-3-chloro-2-fluorostyrene?
- Methodological Answer : Combine ¹H/¹³C NMR with heteronuclear single-quantum coherence (HSQC) to resolve overlapping signals caused by electronegative substituents (Br, Cl, F). Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺). For spatial conformation, employ X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in chloroform/hexane mixtures) .
Q. How should researchers handle stability challenges during storage of 6-bromo-3-chloro-2-fluorostyrene?
- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber glass vials to prevent photodegradation. Conduct periodic stability checks using HPLC-UV to detect degradation products (e.g., dehalogenation or oxidation). For long-term storage, pre-dry solvents and use molecular sieves to mitigate hydrolysis .
Advanced Research Questions
Q. How do the halogen substituents influence regioselectivity in further functionalization reactions (e.g., electrophilic aromatic substitution)?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and predict reactive sites. Validate experimentally via nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation, followed by LC-MS analysis of isomer distribution. The meta-directing effects of Cl and F may compete with Br’s ortho/para-directing nature, requiring kinetic studies to resolve dominant pathways .
Q. How can computational models predict the electronic properties of 6-bromo-3-chloro-2-fluorostyrene for material science applications?
- Methodological Answer : Apply time-dependent DFT (TD-DFT) with the CAM-B3LYP functional to simulate UV-Vis absorption spectra. Compare results with experimental data to refine solvation models (e.g., COSMO for polar solvents). Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior in optoelectronic devices .
Q. How to resolve contradictions in reported reaction yields for Heck coupling of 6-bromo-3-chloro-2-fluorostyrene?
- Methodological Answer : Systematically vary reaction parameters:
- Ligands : Compare PPh₃ (electron-rich) vs. XPhos (bulky, air-stable).
- Bases : Test K₂CO₃ (mild) vs. Cs₂CO₃ (strong).
- Solvents : Evaluate DMF (polar aprotic) vs. toluene (non-polar).
Monitor progress via in situ IR spectroscopy to track alkene consumption. Replicate experiments under strict inert conditions to exclude oxygen interference .
Q. What strategies mitigate steric hindrance during catalytic cross-coupling reactions involving 6-bromo-3-chloro-2-fluorostyrene?
- Methodological Answer : Employ bulky ligands (e.g., SPhos) to stabilize palladium intermediates and enhance turnover. Use microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions. For sterically congested substrates, switch to nickel catalysis (e.g., Ni(COD)₂) for improved compatibility with halogenated aromatics .
Data Contradiction Analysis
Q. Why do studies report divergent melting points for 6-bromo-3-chloro-2-fluorostyrene?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Characterize batches via differential scanning calorimetry (DSC) to identify melting point ranges. Cross-validate purity using elemental analysis (C, H, N) and X-ray powder diffraction (XRPD) to detect crystalline inconsistencies .
Q. How to address discrepancies in catalytic activity data across different research groups?
- Methodological Answer : Standardize reaction protocols (e.g., substrate-to-catalyst ratios, solvent degassing methods). Share raw kinetic data via open-access platforms for direct comparison. Replicate experiments using commercially available reference standards (e.g., Kanto Reagents’ halogenated benzene derivatives) to control for substrate quality .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
